

Application Notes and Protocols: Assessing the In Vivo Efficacy of CZL80

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Introduction

CZL80 is a novel, small-molecule inhibitor of Caspase-1, an enzyme that plays a critical role in inflammatory signaling pathways. In vivo studies have demonstrated the therapeutic potential of **CZL80** in various models of neurological disorders, including ischemic stroke and epilepsy. These application notes provide a summary of the in vivo efficacy data for **CZL80** and detailed protocols for its use in preclinical research.

Mechanism of Action

CZL80 exerts its therapeutic effects by specifically inhibiting Caspase-1.[1][2] Caspase-1 is a key component of the inflammasome, a multiprotein complex that, when activated, leads to the cleavage of pro-interleukin-1 β (pro-IL-1 β) into its active, pro-inflammatory form, IL-1 β . By blocking Caspase-1 activity, **CZL80** can suppress the inflammatory cascade, reduce neuroinflammation, and modulate neuronal excitability.[2][3]

Data Summary: In Vivo Efficacy of CZL80

The following tables summarize the key quantitative findings from in vivo studies assessing the efficacy of **CZL80** in models of progressive ischemic stroke and status epilepticus.

Table 1: Efficacy of CZL80 in a Mouse Model of Progressive Ischemic Stroke



Animal Model	Treatment Group	Dosage & Administrat ion	Key Efficacy Endpoints	Outcome	Reference
Photothromb otic (PT) Stroke Model (Mice)	Vehicle	Saline + vehicle (i.p.)	Foot fault rate, Forelimb asymmetry	Progressive motor dysfunction observed	[1]
CZL80	10 mg/kg/day (i.p.) for 7 days	Foot fault rate, Forelimb asymmetry	No significant improvement	[1]	
CZL80	30 mg/kg/day (i.p.) for 7 days	Foot fault rate, Forelimb asymmetry	Significantly reduced progressive motor dysfunction	[1]	
CZL80 (Delayed)	30 mg/kg/day (i.p.) from Day 4-7	Foot fault rate, Forelimb asymmetry	Efficacy equivalent to early administratio n, demonstratin g a wide therapeutic window	[1]	
Caspase-1-/- Mice + CZL80	30 mg/kg/day (i.p.) from Day 4-7	Foot fault rate, Forelimb asymmetry	No progressive neurological dysfunction observed; CZL80 had no effect, confirming Caspase-1 as the target	[1]	





Table 2: Efficacy of CZL80 in a Mouse Model of Diazepam-Resistant S	Status Epi	ilepticus
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Animal Model	Treatment Group	Dosage & Administrat ion	Key Efficacy Endpoints	Outcome	Reference
Kainic Acid (KA)-induced Status Epilepticus (Mice)	Diazepam (delayed)	Diazepam alone	SE Termination Rate	0% termination	[2]
CZL80 + Diazepam	3 mg/kg CZL80 (i.p.) + Diazepam	SE Termination Rate, Latency to termination	40% termination rate, significantly reduced latency	[2]	
CZL80 + Diazepam	10 mg/kg CZL80 (i.p.) + Diazepam	SE Termination Rate, Mortality Rate	Dose- dependently terminated SE, reduced mortality from 40% to 0%	[2]	_
Caspase-1-/- Mice + CZL80	CZL80 in Caspase-1-/- mice	SE Termination	CZL80 failed to terminate SE, confirming target engagement	[2]	_
IL1R1-/- Mice + CZL80	CZL80 in IL1R1-/- mice	SE Termination	Partially terminated SE, suggesting partial dependence on the IL-1β pathway	[2]	



Experimental Protocols

Protocol 1: Assessment of CZL80 Efficacy in a Photothrombotic Stroke Model

This protocol describes the induction of focal cerebral ischemia in mice and the subsequent evaluation of **CZL80**'s effect on motor dysfunction.

- 1. Animal Model:
- Species: Adult male C57BL/6J mice.
- Model Induction: Photothrombotic (PT) model of cerebral ischemia.
- 2. Drug Preparation and Administration:
- CZL80 Stock Solution: Dissolve CZL80 in a mixed solvent of propylene glycol, ethanol, and water in a 5:1:4 ratio.[1]
- Working Solution: Further dilute the stock solution in saline for injection.
- Administration: Administer CZL80 via intraperitoneal (i.p.) injection at a dosage of 10 or 30 mg/kg/day.[1] The vehicle control group should receive an equivalent volume of the vehicle solution.
- Dosing Schedule:
 - Early Intervention: Daily injections from Day 1 to Day 7 post-PT induction.
 - Delayed Intervention: Daily injections from Day 4 to Day 7 post-PT induction.
- 3. Behavioral Testing:
- Grid-Walking Task:
 - Allow mice to traverse a wire grid.



- Record the number of foot faults (when a paw slips through the grid) for the contralateral forelimb.
- Calculate the foot fault rate.
- Cylinder Task:
 - Place the mouse in a transparent cylinder.
 - Record the first 20 paw placements on the cylinder wall during rearing.
 - Calculate forelimb asymmetry as: (ipsilateral paw placements contralateral paw placements) / (total placements).
- 4. Endpoint Analysis:
- Microglia Activation: Perform immunohistochemistry on brain sections using antibodies against Iba-1 (microglial marker) and CD68 (activation marker) to assess neuroinflammation in the peri-infarct cortex.[1]
- Infarct Volume: On day 14, visualize brain infarcts using toluidine blue staining of brain sections.[1]

Protocol 2: Assessment of CZL80 in a Kainic Acid-Induced Status Epilepticus Model

This protocol details the induction of diazepam-resistant status epilepticus (SE) and the evaluation of **CZL80**'s therapeutic effect.

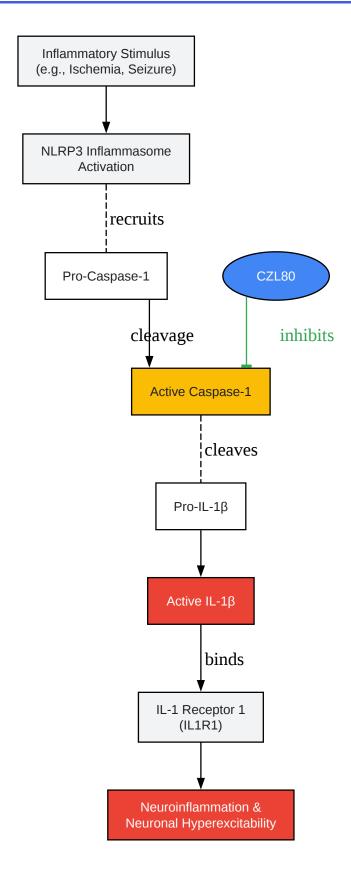
- 1. Animal Model:
- Species: Adult male C57BL/6J mice.
- Model Induction: Induce SE by intrahippocampal injection of kainic acid (KA).
- 2. Drug Administration:



- Diazepam Resistance: Administer diazepam 30 minutes after the onset of SE to establish a drug-resistant model.[2]
- **CZL80** Intervention: Co-administer **CZL80** (3 or 10 mg/kg, i.p.) with diazepam.[2] The control group receives saline with diazepam.
- Monitoring: Continuously monitor electroencephalogram (EEG) and behavior for at least 3 hours post-intervention.[2]
- 3. Endpoint Analysis:
- SE Termination: Determine the percentage of animals in which seizure activity ceases.
- Latency to Termination: Measure the time from drug administration to seizure cessation.
- Mortality Rate: Record the number of deaths within the observation period.
- Glutamatergic Transmission: Utilize in vivo fiber photometry with a glutamate sensor (e.g., AAV2/9-hSyn-iGluSnFR) injected into the hippocampus to measure changes in glutamatergic transmission during SE and after CZL80 treatment.[2]

Visualizations: Signaling Pathways and Experimental Workflows

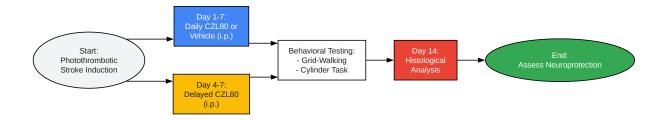




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Caption: CZL80 mechanism of action via Caspase-1 inhibition.

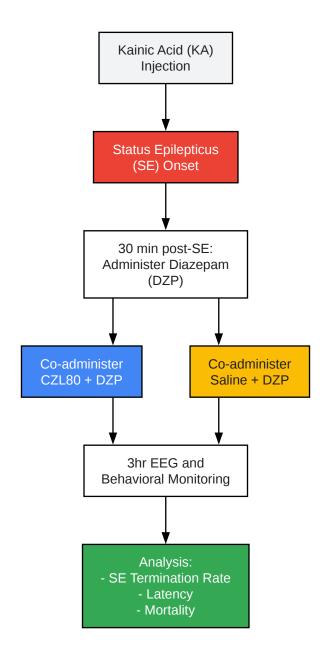




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Caption: Workflow for assessing CZL80 in a stroke model.





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Caption: Workflow for assessing CZL80 in a status epilepticus model.

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